Cas no 1517742-60-7 (3-(2-nitrophenyl)butan-1-amine)

3-(2-nitrophenyl)butan-1-amine 化学的及び物理的性質
名前と識別子
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- 3-(2-nitrophenyl)butan-1-amine
- 1517742-60-7
- EN300-1768023
-
- インチ: 1S/C10H14N2O2/c1-8(6-7-11)9-4-2-3-5-10(9)12(13)14/h2-5,8H,6-7,11H2,1H3
- InChIKey: FMKFKXKDMLDDOX-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC=CC=1C(C)CCN)=O
計算された属性
- 精确分子量: 194.105527694g/mol
- 同位素质量: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 191
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 71.8Ų
3-(2-nitrophenyl)butan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1768023-0.5g |
3-(2-nitrophenyl)butan-1-amine |
1517742-60-7 | 0.5g |
$1097.0 | 2023-09-20 | ||
Enamine | EN300-1768023-5.0g |
3-(2-nitrophenyl)butan-1-amine |
1517742-60-7 | 5g |
$3313.0 | 2023-06-03 | ||
Enamine | EN300-1768023-0.1g |
3-(2-nitrophenyl)butan-1-amine |
1517742-60-7 | 0.1g |
$1005.0 | 2023-09-20 | ||
Enamine | EN300-1768023-1.0g |
3-(2-nitrophenyl)butan-1-amine |
1517742-60-7 | 1g |
$1142.0 | 2023-06-03 | ||
Enamine | EN300-1768023-5g |
3-(2-nitrophenyl)butan-1-amine |
1517742-60-7 | 5g |
$3313.0 | 2023-09-20 | ||
Enamine | EN300-1768023-2.5g |
3-(2-nitrophenyl)butan-1-amine |
1517742-60-7 | 2.5g |
$2240.0 | 2023-09-20 | ||
Enamine | EN300-1768023-0.05g |
3-(2-nitrophenyl)butan-1-amine |
1517742-60-7 | 0.05g |
$959.0 | 2023-09-20 | ||
Enamine | EN300-1768023-0.25g |
3-(2-nitrophenyl)butan-1-amine |
1517742-60-7 | 0.25g |
$1051.0 | 2023-09-20 | ||
Enamine | EN300-1768023-10g |
3-(2-nitrophenyl)butan-1-amine |
1517742-60-7 | 10g |
$4914.0 | 2023-09-20 | ||
Enamine | EN300-1768023-1g |
3-(2-nitrophenyl)butan-1-amine |
1517742-60-7 | 1g |
$1142.0 | 2023-09-20 |
3-(2-nitrophenyl)butan-1-amine 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
3-(2-nitrophenyl)butan-1-amineに関する追加情報
3-(2-Nitrophenyl)Butan-1-Amine: A Comprehensive Overview
3-(2-Nitrophenyl)butan-1-amine, also known by its CAS number 1517742-60-7, is a compound of significant interest in the fields of organic chemistry and materials science. This molecule, characterized by its unique structure featuring a nitrophenyl group attached to a butanamine backbone, has garnered attention due to its potential applications in drug design, catalysis, and advanced materials. Recent studies have highlighted its role in enhancing the efficiency of certain chemical reactions and its compatibility with modern synthetic methodologies.
The structural integrity of 3-(2-nitrophenyl)butan-1-amine lies in its ability to form stable intermediates during various chemical transformations. The nitro group, a strong electron-withdrawing substituent, imparts distinct electronic properties to the molecule, making it a valuable component in the synthesis of complex organic compounds. Researchers have explored its use as a precursor in the construction of bioactive molecules, particularly in the development of novel pharmaceutical agents targeting specific biological pathways.
Recent advancements in computational chemistry have enabled a deeper understanding of the electronic properties of 3-(2-nitrophenyl)butan-1-amine. By employing density functional theory (DFT), scientists have mapped out the molecule's frontier molecular orbitals, revealing insights into its reactivity and selectivity in different reaction environments. These findings have been instrumental in optimizing synthetic routes for this compound, ensuring higher yields and improved purity levels.
In terms of synthesis, 3-(2-nitrophenyl)butan-1-amine can be prepared via several methods, including nucleophilic substitution and coupling reactions. One notable approach involves the reaction of 2-nitrophenyl bromide with butanamine under specific conditions to form the desired product. This method has been refined through recent studies, with researchers focusing on minimizing side reactions and enhancing catalyst efficiency. The use of microwave-assisted synthesis has also been reported, significantly reducing reaction times while maintaining product quality.
The application of 3-(2-nitrophenyl)butan-1-amine extends beyond traditional chemical synthesis. Its role as a ligand in organometallic catalysis has been explored, particularly in transition metal-catalyzed cross-coupling reactions. Studies have demonstrated that this compound can act as an effective stabilizing agent for palladium catalysts, enhancing their activity and durability under challenging reaction conditions. This discovery opens new avenues for its use in industrial-scale chemical processes.
Beyond catalysis, 3-(2-nitrophenyl)butan-1-amine has shown promise in the field of materials science. Its ability to form self-assembled monolayers (SAMs) on various substrates has been leveraged to create surfaces with tailored functionalities. Recent research has focused on incorporating this compound into nanotechnology applications, such as sensors and drug delivery systems. The molecule's unique combination of electronic properties and structural flexibility makes it an ideal candidate for these advanced applications.
The environmental impact of synthesizing and using 3-(2-nitrophenyl)butan-1-amine has also come under scrutiny. Researchers have developed greener synthetic pathways that minimize waste generation and reduce energy consumption. These efforts align with global trends toward sustainable chemistry practices, ensuring that the compound's production remains environmentally friendly while maintaining high standards of quality.
In conclusion, 3-(2-nitrophenyl)butan-1-amine, with its CAS number 1517742-60-7, stands as a versatile compound with diverse applications across multiple disciplines. Its structural features, reactivity, and compatibility with modern synthetic techniques make it a valuable asset in contemporary chemical research. As ongoing studies continue to uncover new potential uses for this compound, its role in advancing scientific innovation is set to grow even further.
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